m-PEG13-Boc

PROTAC linker PEG spacer structure-activity relationship

In PROTAC development, linker length directly determines ternary complex formation and degradation efficiency. Substituting PEG13 for shorter homologs without validation often abrogates activity. m-PEG13-Boc solves this with a defined, homogeneous 13-ethylene oxide chain. - **Monodisperse**: Single molecular entity (C₃₂H₆₄O₁₅), no polydispersity confounding SAR - **Boc-protected**: Enables mild acidic deprotection for stepwise conjugation - **High purity**: ≥98% ensures reproducible scale-up and batch consistency - **Long stability**: 3 years at -20°C, ideal for multi-gram CRO campaigns

Molecular Formula C32H64O15
Molecular Weight 688.8 g/mol
Cat. No. B15543751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG13-Boc
Molecular FormulaC32H64O15
Molecular Weight688.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H64O15/c1-32(2,3)47-31(33)5-6-35-9-10-37-13-14-39-17-18-41-21-22-43-25-26-45-29-30-46-28-27-44-24-23-42-20-19-40-16-15-38-12-11-36-8-7-34-4/h5-30H2,1-4H3
InChIKeyVSXVOXKPKDPSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG13-Boc: Mid-Length PEG Linker for PROTACs


m-PEG13-Boc is a linear, monodisperse polyethylene glycol (PEG) derivative containing thirteen ethylene oxide repeat units, terminated with a methoxy group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other . With a defined molecular weight of 688.84 g/mol and molecular formula C₃₂H₆₄O₁₅, it is synthesized as a single, chemically homogeneous entity rather than a polydisperse mixture [1]. The compound belongs to the PEG-based linker family and is primarily utilized as a bifunctional spacer in the assembly of PROteolysis TArgeting Chimeras (PROTACs), facilitating the connection between an E3 ubiquitin ligase ligand and a target protein ligand . Its Boc protecting group allows for on-demand deprotection under mild acidic conditions, enabling controlled, stepwise conjugation strategies in complex molecule synthesis .

Why m-PEG13-Boc Length Matters in PROTAC Design


In PROTAC development, the PEG linker is not a passive tether but an active determinant of ternary complex formation and target degradation efficiency [1]. Simply substituting m-PEG13-Boc with a PEG linker of a different length—such as m-PEG4-Boc, m-PEG8-Boc, or m-PEG12-Boc—without empirical validation can profoundly alter, and often abrogate, biological activity [2][3]. The spatial distance and conformational flexibility imparted by the linker directly control the productive orientation between the E3 ligase and the target protein. Studies have demonstrated that even small changes in PEG chain length can shift degradation potency by orders of magnitude or, in some cases, switch a molecule from an active degrader to an inert compound [4]. Furthermore, the length of the PEG chain influences key physicochemical properties, including aqueous solubility and overall molecular weight, which in turn affect cellular permeability and in vivo pharmacokinetic behavior . Therefore, for scientists optimizing a PROTAC lead series or scaling up a validated synthetic route, the specific, defined length of the m-PEG13-Boc spacer is a critical, non-fungible parameter that directly dictates experimental outcomes and the reproducibility of a synthetic campaign [5].

m-PEG13-Boc: Chain Length & Specifications


Chain Length and Molecular Weight

m-PEG13-Boc comprises 13 ethylene oxide (EO) repeat units, resulting in a molecular weight (MW) of 688.84 g/mol. This positions it as an extended, mid-length linker compared to the more commonly used 'gold standard' PEG4, PEG6, and PEG8 linkers, which have 4, 6, and 8 EO units, respectively, and corresponding MWs of 292.37, 380.44, and 468.58 g/mol . The additional length and mass provided by the PEG13 chain can be critical for spanning larger inter-protein distances or for modulating the overall physicochemical profile of a PROTAC molecule. For example, a study on Retro-2-based PROTACs demonstrated that linker length directly dictates target degradation; molecules with PEG2 linkers degraded GSPT1, while those with PEG3 or PEG4 linkers did not, illustrating that the precise PEG unit count is a functional determinant, not a tunable continuum [1].

PROTAC linker PEG spacer structure-activity relationship

Purity & Batch Consistency

The performance of a PROTAC linker in a multi-step synthesis is heavily dependent on its initial purity. Vendor specifications for m-PEG13-Boc commonly list a purity of ≥98%, as determined by HPLC or similar analytical methods [1]. This high purity standard is critical for minimizing side reactions during the coupling of the E3 ligase ligand and the target protein warhead. While a similar purity threshold is often cited for shorter analogs like m-PEG4-Boc (≥98%) and m-PEG8-Boc (≥95-98%), the absolute quantity of any potential impurity in the final product is a function of the linker's molecular weight and the number of synthetic steps it has undergone . For instance, an impurity level of 2% in a 292 g/mol linker (m-PEG4-Boc) translates to a different molar quantity of contaminant compared to a 2% impurity level in a 689 g/mol linker (m-PEG13-Boc) when using the same mass of starting material [2].

PROTAC synthesis linker purity quality control

Stability & Storage Conditions

The tert-butyloxycarbonyl (Boc) protecting group on m-PEG13-Boc imparts defined stability characteristics. As a class, Boc-protected amines are stable under neutral and basic conditions but are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which is a standard deprotection step in peptide and PROTAC synthesis . Vendor datasheets for m-PEG13-Boc recommend long-term storage of the powder at -20°C for up to 3 years [1]. This is comparable to the storage recommendations for shorter analogs like m-PEG4-Boc and m-PEG8-Boc, which are also advised to be stored at -20°C . The compound is also stable at ambient temperature for short durations, facilitating standard shipping and handling procedures without the need for specialized cold-chain logistics for every transfer .

PROTAC linker chemical stability storage conditions

Solubility & Formulation Profile

PEG linkers are known to enhance the aqueous solubility of hydrophobic small molecules. While the intrinsic water solubility of m-PEG13-Boc may be limited, as is common for Boc-protected PEGs of this size, vendor resources provide specific, validated formulation protocols for in vivo studies. For example, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is suggested to create clear solutions for injection [1]. This formulation guidance is crucial, as the solubility and compatibility of PROTAC building blocks with biocompatible solvents are not always predictable. While similar formulation strategies exist for other PEG linkers (e.g., Boc-NH-PEG12-CH2CH2COOH is reported as soluble in a 10% DMSO/40% PEG300/5% Tween 80/45% Saline mixture at 4 mg/mL), the specific concentration and compatibility must be empirically determined for each linker-ligand conjugate . The availability of these pre-optimized formulation recipes for the linker itself reduces the experimental burden on the end-user and accelerates the transition from in vitro to in vivo proof-of-concept studies.

PROTAC linker formulation in vivo studies

m-PEG13-Boc: Application Scenarios


Linker Length Optimization in PROTAC SAR

A medicinal chemistry team is optimizing a lead PROTAC series targeting an oncogenic protein. Having established activity with PEG8-based linkers, they hypothesize that a longer, more flexible spacer may improve ternary complex formation with the VHL E3 ligase. They procure m-PEG13-Boc (13 ethylene oxide units) to systematically extend the linker length beyond the common PEG4/PEG8 'gold standards' [1]. The monodisperse nature of m-PEG13-Boc ensures that the observed changes in DC₅₀ and Dₘₐₓ values are solely attributable to the defined increase in linker length, enabling a reliable SAR analysis without the confounding factor of polydispersity [2].

Modulating PROTAC Pharmacokinetics via MW

A pharmacology group aims to improve the in vivo half-life of a promising but rapidly cleared PROTAC candidate. They design a new analog by substituting the existing PEG4 linker with the higher molecular weight m-PEG13-Boc (688.84 g/mol vs. 292.37 g/mol) . This strategic increase in molecular weight is intended to reduce the rate of renal filtration and prolong systemic exposure. The team then utilizes the vendor-provided in vivo formulation guidelines (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to prepare the new PROTAC candidate for pharmacokinetic studies in rodents [3].

Scaling Up PROTAC Synthesis

A CRO has been contracted to produce a multi-gram batch of a PROTAC molecule that has successfully passed initial in vivo proof-of-concept studies. The molecule's synthesis relies on m-PEG13-Boc as a key intermediate. The CRO sources the linker in bulk from a supplier that guarantees ≥98% purity and provides a Certificate of Analysis . The high purity and defined long-term stability (3 years at -20°C) of the linker are critical for ensuring a robust, reproducible synthetic process and minimizing the risk of costly batch failures during scale-up [4].

Diversity-Oriented PROTAC Library

A core facility is constructing a focused library of PROTACs against a common E3 ligase (e.g., CRBN) but with varying linker lengths to probe a new protein target. The library includes compounds built with m-PEG4-Boc, m-PEG8-Boc, m-PEG12-Boc, and m-PEG13-Boc . The inclusion of m-PEG13-Boc provides a specific, longer spacer option for screening. The distinct physicochemical properties of the m-PEG13-Boc-derived compounds may reveal a unique degradation profile not observed with shorter homologs, potentially uncovering a novel 'sweet spot' for linker geometry that translates into a more selective or potent degrader [5].

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